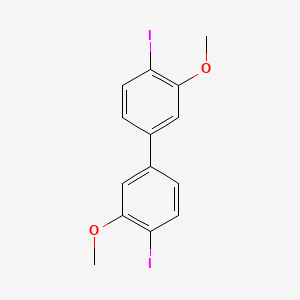

![molecular formula C11H9N3 B2828723 1h-Pyrrolo[3,2-h]quinoline-8-amine CAS No. 80077-07-2](/img/structure/B2828723.png)

1h-Pyrrolo[3,2-h]quinoline-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrrolo[3,2-h]quinoline-8-amine is a compound that has been the subject of various research studies . It is a heteroaromatic molecule that possesses hydrogen bond donor (pyrrole) and acceptor (quinoline) groups .

Synthesis Analysis

The synthesis of this compound involves several steps. The Williamson-type reaction of two fragments forms an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization with the participation of the N atom and the ester C=O group to form a five-membered cyclic system . Other methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrrole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The molecular formula is C11H8N2 .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can undergo excited-state intermolecular proton transfer reactions with water and methanol . The dynamics of these ultrafast excited-state multiple intermolecular proton transfer reactions have been modeled using quantum-chemical simulations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For instance, its hydrogen bond donor (pyrrole) and acceptor (quinoline) groups lead to the formation of cyclic dimers in its crystals . Compression up to 10 GPa leads to considerable strengthening of the intermolecular hydrogen bond within the cyclic dimers .Wissenschaftliche Forschungsanwendungen

Molecular Design and DNA Binding

1H-Pyrrolo[3,2-h]quinoline-8-amine (PQA) has been studied for its potential in molecular design, particularly in binding to CTG trinucleotide repeats in DNA. Its tricyclic aromatic system with a unique non-linear hydrogen-bonding surface is complementary to thymine. Research by Matsumoto et al. (2016) explored a series of PQA derivatives with varying alkylamino linkers, finding that these compounds showed binding to pyrimidine bulge DNAs and CNG repeats, depending on the linker structure. This demonstrates PQA's utility for both CTG and CCG repeat binding in genetic contexts (Matsumoto, Li, Dohno, & Nakatani, 2016).

Combinatorial Synthesis

In combinatorial chemistry, pyrroloquinoline and its derivatives, including PQA, have been synthesized using a three-component reaction under catalyst-free conditions, as described by Zhou et al. (2013). This method involves the reaction of aromatic aldehyde, 1H-indol-5-amine, and 1,3-dicarbonyl compounds, resulting in either aromatized or unaromatized products based on reaction temperature and reactants. This approach demonstrates the versatility of PQA derivatives in synthetic chemistry (Zhou, Chen, Li, Liu, & Wang, 2013).

Enzyme Substrate Interaction

Dekker et al. (1982) examined the interaction of PQQ, a form of pyrroloquinoline, with enzyme substrates and activators. Their research revealed that PQQ undergoes covalent addition with water, enzyme substrates, and activators. This study shows the reactivity of pyrroloquinoline derivatives in biological systems, potentially offering insights into enzymatic reactions and coenzyme functions (Dekker, Duine, Frank, Verwiel, & Westerling, 1982).

Catalytic Applications

Pyrroloquinoline derivatives, including PQA, have been explored for their catalytic properties. For instance, Wang et al. (2016) developed a one-pot cascade reaction using homopropargylic amines with imines in the presence of copper catalysts, leading to the synthesis of hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives. This illustrates the potential of PQA in catalysis, particularly in forming complex organic structures (Wang, Wang, Huang, Liu, Chang, & Li, 2016).

Zukünftige Richtungen

Future research on 1H-Pyrrolo[3,2-h]quinoline-8-amine could focus on further elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The use of this compound as potential fluorescent sensors and biologically active compounds is also a promising area of research .

Wirkmechanismus

Target of Action

The primary target of 1H-Pyrrolo[3,2-h]quinoline-8-amine (PQA) is CTG trinucleotide repeats in DNA . These repeats are associated with various genetic disorders when they occur in excess. PQA binds to these repeats, potentially influencing their behavior and the progression of associated diseases .

Mode of Action

PQA interacts with its targets through a unique non-linear hydrogen-bonding surface that is complementary to thymine . This allows it to bind to pyrimidine bulge DNAs and CNG (N=T and C) repeats depending on the linker structure . This interaction can influence the structure and function of the DNA, potentially affecting the expression of genes associated with the CTG trinucleotide repeats .

Biochemische Analyse

Biochemical Properties

1H-Pyrrolo[3,2-h]quinoline-8-amine has been found to bind to CTG trinucleotide repeats in DNA . This interaction is dependent on the structure of the linker in the compound .

Molecular Mechanism

The molecular mechanism of this compound involves binding to CTG trinucleotide repeats in DNA . This binding is thought to be facilitated by the compound’s unique non-linear hydrogen-bonding surface, which is complementary to thymine .

Eigenschaften

IUPAC Name |

9H-pyrrolo[3,2-h]quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6,14H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVVOJYMNGCZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=NC2=C3C1=CC=C(N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80077-07-2 |

Source

|

| Record name | 1H-pyrrolo[3,2-h]quinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)

![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)

![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)